4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJKYVTUFWHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-N-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Reduction: Formation of 4-chloro-N-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features
The target compound shares the benzamide-oxadiazole framework with several analogs but differs in substituent positions and functional groups. Below is a comparative analysis:
| Compound Name | Oxadiazole Substituent | Benzamide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | 4-Chlorophenyl | C=O (amide), C-O-C (methoxy) |
| 4-Chloro-N-(5-(4-chlorophenyl)-oxadiazol-2-yl)benzamide | 4-Chlorophenyl | 4-Chlorophenyl | C=O (amide), C-Cl (para) |
| OZE-III | 4-Chlorophenyl | Pentanamide | Aliphatic chain (C5H11) |
| LMM5 | 4-Methoxyphenylmethyl | Sulfamoylbenzamide | Sulfamoyl (SO2NH2), methoxy |
| HSGN-235 | 4-Trifluoromethylphenyl | 3-Fluoro-4-trifluoromethoxy | CF3, F, OCF3 |
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s methoxy group (C-O-C) would exhibit a stretch near 1242 cm⁻¹ , similar to Compound 3 in . The amide C=O stretch (~1668 cm⁻¹) aligns with analogs like Compound 3 and LMM5 .
- NMR : The 2-methoxyphenyl group would generate distinct aromatic proton signals (e.g., δ 7.25–7.79 ppm in DMSO-d6) and a methoxy singlet (~δ 3.71 ppm), comparable to OZE-II’s dimethoxy signals .
Physicochemical Properties
- Lipophilicity : The 2-methoxy group increases hydrophilicity compared to 4-chlorophenyl analogs (e.g., Compound 3), which are more lipophilic due to halogenation .
- Thermal Stability : Melting points for benzamide-oxadiazoles range from 184°C (Compound 5a ) to 195–197°C (Compound 7b ), suggesting the target compound likely exhibits similar thermal stability.
Antimicrobial Activity
- OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide) demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and prolonged survival in C. elegans infection models . Its aliphatic chain may enhance membrane penetration.
- LMM5 and LMM11 showed antifungal activity against Candida albicans (MIC: 50–100 µg/mL) via thioredoxin reductase inhibition . The sulfamoyl group in LMM5 likely contributes to target binding.
- HSGN-235 exhibited potent anti-gonococcal activity (MIC: ≤1 µg/mL), attributed to the trifluoromethyl group’s electron-withdrawing effects .
Cytotoxicity and Enzyme Inhibition
- Compound 5a () showed moderate cytotoxicity (IC50: 12–45 µM) against cancer cell lines, linked to the oxadiazole’s ability to intercalate DNA .
- Derivative 6a () inhibited human carbonic anhydrase II (hCA II) with a Ki of 8.3 nM, highlighting the role of sulfonyl groups in enzyme interaction .
Structure-Activity Relationship (SAR) Trends
Substituent Position: Ortho vs.
Electron-Withdrawing Groups :
- Halogens (Cl, F) and trifluoromethyl groups enhance activity by increasing electrophilicity and metabolic stability .
Functional Group Diversity :
- Sulfamoyl (LMM5) and aliphatic chains (OZE-III) introduce distinct pharmacophoric features, enabling activity against diverse targets .
Biological Activity
4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 243.67 g/mol. The compound features a chloro group and an oxadiazole moiety, which are known to enhance biological activity in various contexts.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has been evaluated for its cytotoxicity against various cancer cell lines and its potential as a therapeutic agent.
Anti-Cancer Activity
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
- The compound's mechanism of action involves induction of apoptosis as evidenced by flow cytometry assays that showed increased caspase-3 activity and p53 expression in treated cells .
- Comparative Efficacy :
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:
- Apoptotic Pathways : The compound activates apoptotic signaling pathways leading to increased cell death in cancerous cells.
- Kinase Inhibition : Some studies indicate that related oxadiazole compounds can inhibit RET kinase activity, which is involved in various malignancies .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | |
| Cytotoxicity | U-937 | 1.00 | |
| Apoptosis Induction | MCF-7 | N/A | |
| Kinase Inhibition | RET Kinase | Moderate |
Case Study: Anti-Cancer Efficacy
A study published in MDPI detailed the synthesis and evaluation of various oxadiazole derivatives including our compound. It was found that these compounds exhibited superior cytotoxicity compared to traditional agents at sub-micromolar concentrations against leukemia cell lines . Further molecular docking studies suggested strong interactions between the oxadiazole moiety and target proteins involved in cancer cell proliferation.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction yields be optimized?
The synthesis typically involves a multi-step process:
Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .
Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Oxadiazole Ring Closure : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole intermediate .
Coupling Reaction : Attach the 2-methoxyphenyl-substituted oxadiazole to benzamide via a coupling agent (e.g., EDCI/HOBt) or by reacting with 3-(methoxyphenyl)benzoyl chloride in dry THF with a base like NaH .
Q. Optimization Strategies :
Q. How can the purity and structural identity of the compound be validated?
Methodological Steps :
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity (retention time ~8.2 min) .
- Spectroscopic Characterization :
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Protocol :
Crystal Growth : Dissolve the compound in DMSO/ethanol (1:3) and allow slow evaporation at 25°C to obtain single crystals .
Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections.
Refinement : Apply the SHELXL-2018 software for structure solution and refinement. Key parameters:
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O, N–H⋯S) stabilizing the crystal lattice .
- Torsion Angles : Analyze dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) to confirm stereoelectronic effects .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
Structure-Activity Relationship (SAR) Analysis :
Q. Experimental Design :
Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
In Vitro Assays :
Q. Data Contradictions :
Q. What computational methods can predict the compound’s interaction with biological targets?
Methodology :
Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB: 5TZ1). Key interactions:
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
QSAR Modeling : Develop regression models (e.g., PLS) correlating log P and Hammett constants with bioactivity .
Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85) .
Q. How can researchers address discrepancies in biological activity data across studies?
Troubleshooting Framework :
Source Validation : Ensure compound purity via HPLC and elemental analysis (e.g., batch-to-batch variations).
Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs, pH 7.4 PBS buffer) .
Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent residues (e.g., DMSO >1% inhibits growth) .
Case Study : A 2024 study reported IC₅₀ = 5 µM against C. albicans, while a 2023 study found 8 µM. Resolution: The latter used RPMI-1640 media with higher serum protein binding, reducing free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
